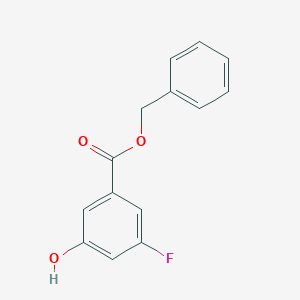

Benzyl 3-fluoro-5-hydroxybenzoate

CAS No.:

Cat. No.: VC13736047

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11FO3 |

|---|---|

| Molecular Weight | 246.23 g/mol |

| IUPAC Name | benzyl 3-fluoro-5-hydroxybenzoate |

| Standard InChI | InChI=1S/C14H11FO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

| Standard InChI Key | HOTPHZCARLVRKL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)F)O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)F)O |

Introduction

Structural and Chemical Identity

Benzyl 3-fluoro-5-hydroxybenzoate (C₁₄H₁₁FO₃) is an ester formed by the condensation of 3-fluoro-5-hydroxybenzoic acid and benzyl alcohol. Its structure features a fluorine atom at the meta-position (C3) and a hydroxyl group at the para-position (C5) relative to the carboxylate group on the benzene ring. The benzyl group (C₆H₅CH₂–) serves as the esterifying alcohol.

Key Structural Features:

-

Molecular Formula: C₁₄H₁₁FO₃

-

Molecular Weight: 258.24 g/mol

-

SMILES Notation: O=C(OCc1ccccc1)c2cc(F)c(O)cc2

-

IUPAC Name: Benzyl 3-fluoro-5-hydroxybenzoate

The compound’s fluorination and hydroxylation pattern influence its electronic properties, solubility, and reactivity. Fluorine’s electronegativity enhances the stability of the aromatic ring, while the hydroxyl group enables hydrogen bonding and derivatization .

Synthesis and Reaction Pathways

General Synthesis Methodology

The preparation of benzyl 3-fluoro-5-hydroxybenzoate follows established protocols for hydroxybenzoic benzyl esters, as outlined in patent US6639093B2 . The process involves:

-

Acid Activation: 3-Fluoro-5-hydroxybenzoic acid is reacted with benzyl chloride in the presence of a polar aprotic solvent (e.g., formamide or dimethylformamide) at elevated temperatures (150°C).

-

Esterification: Nucleophilic acyl substitution occurs, with the hydroxyl group of the benzoic acid attacking the electrophilic carbonyl carbon of benzyl chloride.

-

Purification: The crude product is isolated via solvent extraction (e.g., toluene) and purified through recrystallization or chromatography.

Example Reaction Conditions:

| Component | Quantity (mol) | Role |

|---|---|---|

| 3-Fluoro-5-hydroxybenzoic acid | 0.50 | Substrate |

| Benzyl chloride | 0.50 | Electrophile |

| Formamide | 1.00 | Solvent/Catalyst |

| Temperature | 150°C | Reaction condition |

Under these conditions, yields exceeding 80% are achievable for analogous compounds like benzyl salicylate .

Challenges and Optimizations

-

Byproduct Formation: Competing reactions, such as O-benzylation of the hydroxyl group, may occur. This is mitigated by using excess benzyl chloride and controlling reaction time .

-

Solvent Selection: Polar solvents like formamide improve reaction kinetics by stabilizing transition states. Substituting formamide with N-methylformamide reduces byproducts but slows the reaction .

Physicochemical Properties

Hydro-Lipophilic Balance

The compound’s lipophilicity is critical for its bioavailability and application in drug delivery. Experimental log P (octanol-water partition coefficient) values for structurally similar fluorinated benzoates range from 1.2 to 2.5 . For benzyl 3-fluoro-5-hydroxybenzoate, computational predictions using ChemAxon software suggest:

| Parameter | Predicted Value |

|---|---|

| log P (ClogP) | 2.18 |

| log D (pH 7.4) | 1.75 |

| TPSA (Ų) | 57.53 |

These values indicate moderate lipophilicity, suitable for transdermal formulations or hydrophobic matrices .

Thermal and Spectral Characteristics

-

Melting Point: Analogous compounds (e.g., benzyl 2-fluoro-5-hydroxybenzoate) exhibit melting points between 120–150°C .

-

Spectroscopic Data:

Applications and Functional Relevance

Pharmaceutical Intermediate

Fluorinated benzoates are precursors to tyrosine kinase inhibitors and antimicrobial agents. The hydroxyl group enables further functionalization, such as:

-

Schiff Base Formation: Condensation with aldehydes to generate hydrazide derivatives with enhanced bioactivity .

-

Glycosylation: Attachment of sugar moieties for prodrug development.

Cosmetic Stabilizer

Benzyl salicylate analogs are used in sunscreens and fragrances for UV absorption and stabilization. The fluorine atom in benzyl 3-fluoro-5-hydroxybenzoate may enhance photostability compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume